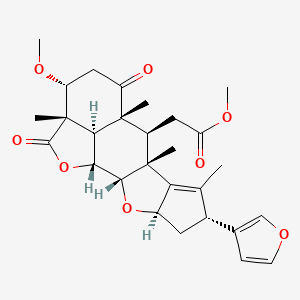
2,3-Dihydro-3alpha-methoxynimbolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-3alpha-methoxynimbolide is a natural product that belongs to the class of phytochemicals . It is primarily metabolized through hydroxylation and oxidation reactions . The compound has been isolated from plants such as Azadirachta indica .
Molecular Structure Analysis
The molecular formula of this compound is C28H34O8 . Its molecular weight is 498.6 g/mol . The compound’s structure includes a furan ring and multiple oxygen-containing functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 498.6 g/mol . The compound is a powder and can be dissolved in various solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2,3-Dihydro-3alpha-methoxynimbolide, a compound with potential biological and chemical significance, has not been directly referenced in the available literature. However, research on similar compounds offers insights into the types of studies and applications that might be relevant. For example, the synthesis of complex organic compounds, such as 2,2-dialkyl-3-dialkylamino-2,3-dihydro-1H-naphtho[2,1-b]pyrans, involves methodologies that might be applicable to this compound. These processes often involve multi-step reactions and the exploration of chemical properties and reactivities (Huang et al., 2009).
Bioactivity and Pharmacological Potential
The exploration of bioactivity and pharmacological potential is a significant area of research for compounds like this compound. Studies on related compounds have demonstrated a variety of biological activities, such as antioxidant and cytotoxic effects. For instance, compounds synthesized from lignin with methoxy groups have shown significant radical scavenging activities, suggesting potential for the development of antioxidants or therapeutic agents (Yang et al., 2014).
Chemical Defense Mechanisms in Plants
Research into the chemical defense mechanisms of plants has highlighted the importance of compounds with methoxy groups. These studies provide insights into how natural compounds contribute to plant resilience against pathogens and pests. The dynamic chemical strategies that regulate plant-pathogen interactions often involve complex organic molecules that could include compounds like this compound (Maresh et al., 2006).
Anticholinesterase and Antibacterial Activities
The development of anticholinesterase and antibacterial agents is another research avenue for compounds structurally related to this compound. Novel synthetic methods and biological evaluations have led to the discovery of compounds with potent biological activities, offering leads for the development of therapeutic agents (Lee et al., 2010). Moreover, studies on the synthesis of quinazolinone derivatives have demonstrated significant antibacterial activity against various strains, suggesting a potential path for the development of new antibacterial drugs (Osarumwense, 2022).
Wirkmechanismus
Target of Action
2,3-Dihydro-3alpha-methoxynimbolide is a natural product that belongs to the class of phytochemicals The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that it exhibits potent cyto-toxicities against one or more cell lines .
Biochemical Pathways
This compound is known to activate caspases-3, -8, and -9, while increasing the ratio of Bax/Bcl-2 . This suggests that it induces apoptosis via both mitochondrial and death receptor pathways in certain cell lines .
Pharmacokinetics
This compound is primarily metabolized through hydroxylation and oxidation reactions . .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of apoptosis in certain cell lines . This is achieved through the activation of caspases and the modulation of the Bax/Bcl-2 ratio .
Biochemische Analyse
Biochemical Properties
2,3-Dihydro-3alpha-methoxynimbolide is primarily metabolized through hydroxylation and oxidation reactions . It exhibits potent cyto-toxicities against one or more cell lines . It activates caspases-3, -8, and -9, while increasing the ratio of Bax/Bcl-2 .
Cellular Effects
This compound has shown to induce apoptosis in various cell lines, including the stomach (AZ521) cancer cell line . It does this via both mitochondrial and death receptor pathways .
Molecular Mechanism
The molecular mechanism of this compound involves the activation of caspases-3, -8, and -9, which are key enzymes in the apoptosis pathway . It also increases the ratio of Bax/Bcl-2, which is a crucial factor in the regulation of apoptosis .
Metabolic Pathways
This compound is primarily metabolized through hydroxylation and oxidation reactions
Eigenschaften
IUPAC Name |
methyl 2-[(1R,2S,4R,6R,9R,10S,11R,14R,15S,18R)-6-(furan-3-yl)-14-methoxy-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O8/c1-13-15(14-7-8-34-12-14)9-16-21(13)27(3)17(10-20(30)33-6)26(2)18(29)11-19(32-5)28(4)23(26)22(24(27)35-16)36-25(28)31/h7-8,12,15-17,19,22-24H,9-11H2,1-6H3/t15-,16-,17-,19-,22-,23-,24-,26+,27-,28-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROAUBFPFAPQMD-LPLKPKLGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C6C4OC(=O)C6(C(CC5=O)OC)C)C)CC(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5([C@H]6[C@H]4OC(=O)[C@@]6([C@@H](CC5=O)OC)C)C)CC(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
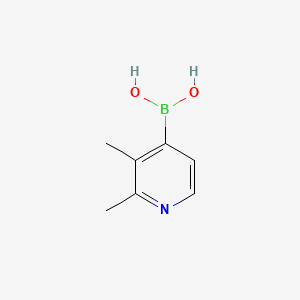
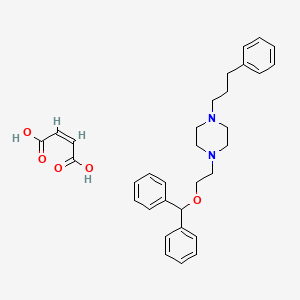
![1-[2-Nitro-3-(phenylmethoxy)phenyl]ethanone](/img/no-structure.png)

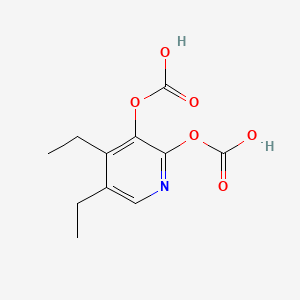
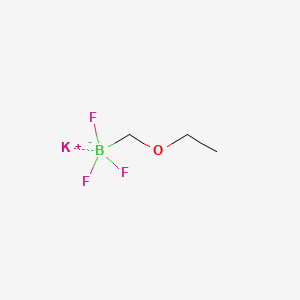
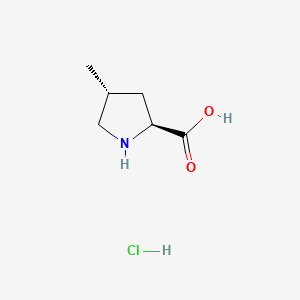
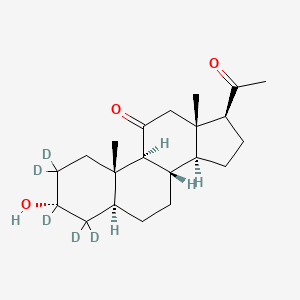
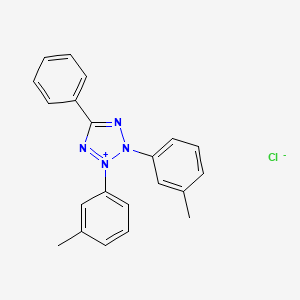
![N-[(2R,3R,4R,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,4R,5R,6R)-2,3-Dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B590838.png)


